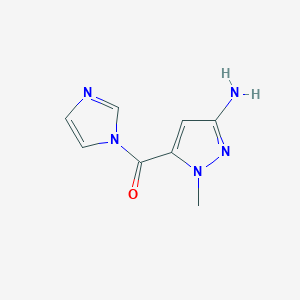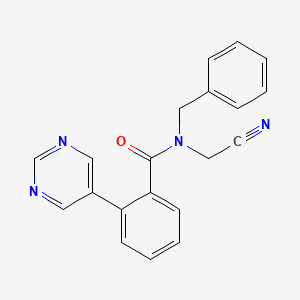![molecular formula C15H19Cl3N4O B2463520 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride CAS No. 2380071-91-8](/img/structure/B2463520.png)
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride, also known as JNJ-31001074, is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a serine/threonine kinase that plays a critical role in T-cell activation and inflammation. JNJ-31001074 has been shown to reduce the production of inflammatory cytokines and prevent T-cell activation, making it a promising therapeutic target for autoimmune diseases and other inflammatory disorders.
作用机制
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride selectively inhibits the PKC theta isoform, which is primarily expressed in T-cells. PKC theta plays a critical role in T-cell activation and cytokine production. By inhibiting PKC theta, 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride reduces the production of inflammatory cytokines and prevents T-cell activation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride has been shown to reduce the production of inflammatory cytokines, such as IL-2, IFN-gamma, and TNF-alpha, in T-cells. It also prevents T-cell activation and proliferation, leading to a reduction in inflammation. 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
实验室实验的优点和局限性
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride is a potent and selective inhibitor of PKC theta, making it a valuable tool for studying the role of PKC theta in T-cell activation and inflammation. However, its selectivity for PKC theta may limit its use in studying other isoforms of PKC. Additionally, the dihydrochloride salt form of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride may limit its solubility and bioavailability in certain experimental systems.
未来方向
1. Clinical trials to evaluate the safety and efficacy of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride in humans with autoimmune diseases.
2. Development of more selective inhibitors of PKC theta to minimize off-target effects.
3. Studies to investigate the role of PKC theta in other immune cell types and inflammatory disorders.
4. Combination therapy studies to evaluate the potential synergistic effects of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride with other anti-inflammatory agents.
5. Development of alternative formulations of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride to improve its solubility and bioavailability in vivo.
合成方法
The synthesis of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride involves several steps, including the reaction of 4-pyridinylmethanol with 3-(piperidin-1-yl)propylamine to form the intermediate 3-(pyridin-4-yloxymethyl)piperidine. This intermediate is then reacted with 5-chloro-2-chloropyrimidine in the presence of a base to form 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride. The final product is obtained as a dihydrochloride salt.
科学研究应用
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In these models, 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride has been shown to reduce inflammation and prevent disease progression. Clinical trials are currently underway to evaluate the safety and efficacy of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride in humans with autoimmune diseases.
属性
IUPAC Name |
5-chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.2ClH/c16-13-8-18-15(19-9-13)20-7-1-2-12(10-20)11-21-14-3-5-17-6-4-14;;/h3-6,8-9,12H,1-2,7,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQWOXFFGBQISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)COC3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)
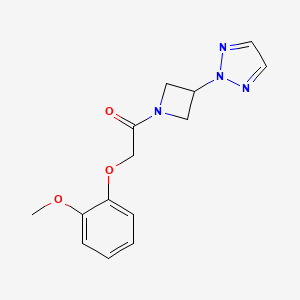

![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)
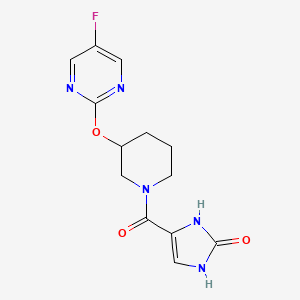

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)
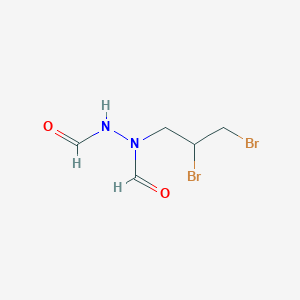

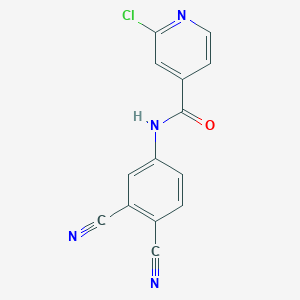
![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)

